![molecular formula C11H11ClF2N4O3S B7418557 N-[4-Chloro-3-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]phenyl]methanesulfonamide](/img/structure/B7418557.png)
N-[4-Chloro-3-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]phenyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-Chloro-3-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]phenyl]methanesulfonamide is a complex organic compound used in various fields of scientific research. Its intricate structure gives it unique chemical properties, making it useful in different industrial and medicinal applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Chloro-3-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]phenyl]methanesulfonamide typically involves multiple steps:
Preparation of the starting materials: : This includes synthesis of intermediates such as 4-chloro-3-nitrobenzene and 4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazole.
Formation of the intermediate: : The starting materials undergo nitration, reduction, and subsequent cyclization reactions to form the triazole ring.
Final product synthesis: : The intermediate undergoes sulfonylation and chlorination to produce the final compound. The reaction conditions vary, but often require specific catalysts, temperature control, and pH adjustments.
Industrial Production Methods
Industrially, the compound is produced using automated synthesizers that ensure high yield and purity. Advanced techniques such as continuous flow reactors are often employed to maintain consistent reaction conditions and scale up production.
化学反応の分析
Types of Reactions
N-[4-Chloro-3-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]phenyl]methanesulfonamide can undergo various types of chemical reactions:
Oxidation: : The compound can be oxidized to form sulfone derivatives.
Reduction: : Reduction reactions can modify the triazole ring or the sulfonamide group.
Substitution: : Various substitution reactions can occur, especially on the aromatic ring and the triazole ring.
Common Reagents and Conditions
Common reagents include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions typically involve controlled temperatures and sometimes the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include various triazole derivatives, chlorinated compounds, and sulfone products. These products have unique properties that can be exploited in different applications.
科学的研究の応用
Chemistry
In chemistry, N-[4-Chloro-3-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]phenyl]methanesulfonamide is used as a reagent for synthesizing other complex organic molecules.
Biology
In biology, the compound is studied for its potential interactions with biological macromolecules like enzymes and proteins.
Medicine
In medicine, it’s being investigated for its potential therapeutic effects, particularly as an antifungal and antibacterial agent.
Industry
Industrially, the compound finds use in the production of advanced materials and as an intermediate in various synthetic processes.
作用機序
The compound exerts its effects by interacting with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes. The difluoromethyl group and the triazole ring play crucial roles in its mechanism of action, often involving disruption of metabolic pathways or inhibition of protein synthesis.
類似化合物との比較
Similar Compounds
Similar compounds include other sulfonamides, triazole derivatives, and chlorinated aromatic compounds.
Uniqueness
The uniqueness of N-[4-Chloro-3-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]phenyl]methanesulfonamide lies in its specific structure that allows for a broad range of reactions and applications. The presence of the difluoromethyl group distinguishes it from other similar compounds, offering unique interactions and stability.
By exploring the detailed aspects of this compound, one gains a comprehensive understanding of its potential and versatility in various fields. This compound stands as a significant example of how intricate molecular structures can be harnessed for diverse scientific and industrial purposes.
特性
IUPAC Name |
N-[4-chloro-3-[4-(difluoromethyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF2N4O3S/c1-6-15-18(11(19)17(6)10(13)14)9-5-7(3-4-8(9)12)16-22(2,20)21/h3-5,10,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPWONMYVQYIBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C(F)F)C2=C(C=CC(=C2)NS(=O)(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
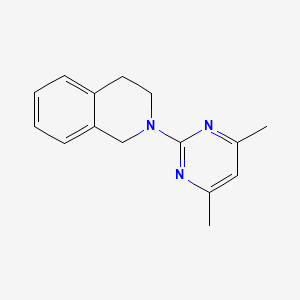
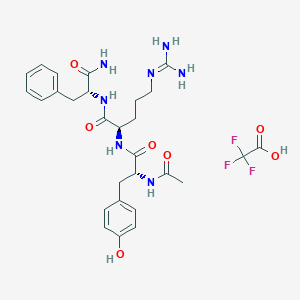
![(NE)-N-[[5-(4-fluorophenoxy)-1,3-dimethylpyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B7418490.png)
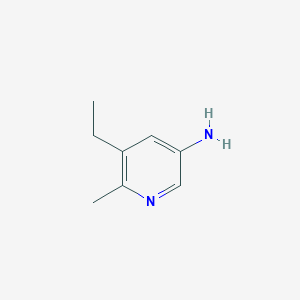
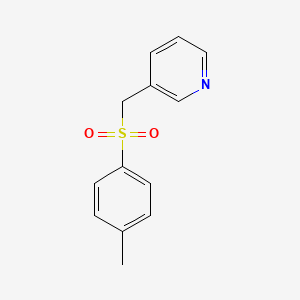
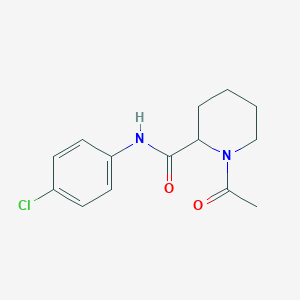
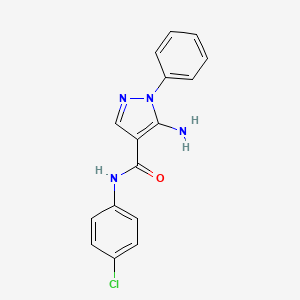
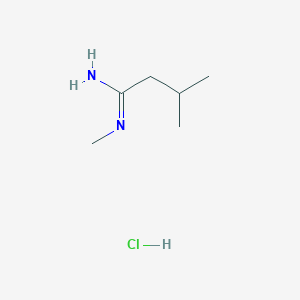
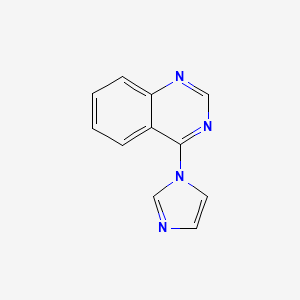
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-phenylacetamide](/img/structure/B7418549.png)
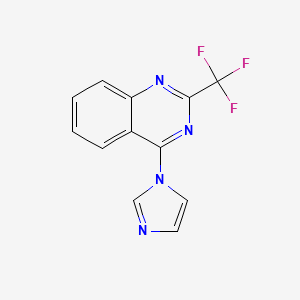
![[1-[(4-Methoxyphenyl)methyl]imidazol-2-yl]methanol](/img/structure/B7418564.png)
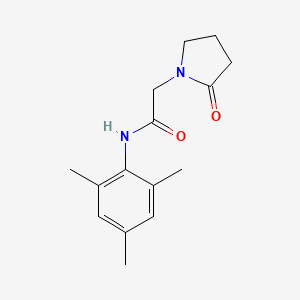
![N-[2-(2-fluorophenyl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B7418573.png)
